4-Amino-N-(4-methoxyphenyl)benzenesulfonamide 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 19837-74-2
VCID: VC0010953
InChI: InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

CAS No.: 19837-74-2

VCID: VC0010953

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide - 19837-74-2

Description

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, also known as N1-(4-Methoxyphenyl)sulfanilamide or p-Sulphanilanisidide, is a sulfonamide compound with the molecular formula C₁₃H₁₄N₂O₃S . It is a versatile material used in scientific research, with applications ranging from drug development to interaction studies with biological molecules. The compound features a sulfonamide group (-SO₂NH₂) attached to an aromatic amine and a methoxy group (-OCH₃) at the para position relative to the amino group on the phenyl ring. This unique structure influences its biological activity and solubility properties. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is considered an irritant .

This chemical has been investigated for its potential as a therapeutic agent. Researchers explore its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. Its sulfonamide functional group is known to play a crucial role in inhibiting specific enzymes, making it a promising candidate for drug design. Studies have shown that 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide can interact with various biological molecules.

Several compounds share structural similarities with 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. These include Sulfanilamide, the first sulfa drug used clinically, and N-(4-Methylphenyl)benzenesulfonamide, which has a methyl group instead of a methoxy group, leading to different solubility and potential activity. Other similar compounds are 4-Amino-N-(2-methylphenyl)benzenesulfonamide and 4-Amino-N-(3-chlorophenyl)benzenesulfonamide, each with unique properties due to the different positioning of substituents on the aromatic rings . These variations significantly influence their solubility, stability, and biological activity compared to 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

CAS No. 19837-74-2
Product Name 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name 4-amino-N-(4-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3
Standard InChIKey PKCILPHWDZXVQT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
PubChem Compound 578975
Last Modified Sep 13 2023

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